molecular formula C23H34N4O5 B2688377 methyl 3-(5-{[3-(diethylamino)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 688773-69-5

methyl 3-(5-{[3-(diethylamino)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2688377
CAS No.: 688773-69-5
M. Wt: 446.548
InChI Key: QHUXIHCMBQBSMJ-UHFFFAOYSA-N
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Description

Methyl 3-(5-{[3-(diethylamino)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amides, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-{[3-(diethylamino)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-{[3-(diethylamino)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

Methyl 3-(5-{[3-(diethylamino)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(5-{[3-(diethylamino)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-{[3-(diethylamino)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse applications in various fields of research, making it a valuable compound for scientific studies .

Properties

IUPAC Name

methyl 3-[6-[3-(diethylamino)propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O5/c1-4-26(5-2)14-9-13-24-20(28)10-7-6-8-15-27-21(29)18-12-11-17(22(30)32-3)16-19(18)25-23(27)31/h11-12,16H,4-10,13-15H2,1-3H3,(H,24,28)(H,25,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUXIHCMBQBSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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